1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy-

Nucleophilic substitution SN2 reactivity Intermediate derivatization

1,3,4-Thiadiazol-2(3H)-one, 3-(chloromethyl)-5-methoxy- (CAS 19692-12-7) is a heterocyclic small molecule (C₄H₅ClN₂O₂S, MW 180.61 g/mol) bearing an N-chloromethyl group at position 3 and a methoxy substituent at position 5 on the 1,3,4-thiadiazol-2(3H)-one core. The compound is structurally characterized by a five-membered pseudo-aromatic ring containing two nitrogen atoms and one sulfur atom, with the chloromethyl group conferring latent alkylating reactivity and the methoxy group providing electronic modulation.

Molecular Formula C4H5ClN2O2S
Molecular Weight 180.61 g/mol
Cat. No. B12278046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy-
Molecular FormulaC4H5ClN2O2S
Molecular Weight180.61 g/mol
Structural Identifiers
SMILESCOC1=NN(C(=O)S1)CCl
InChIInChI=1S/C4H5ClN2O2S/c1-9-3-6-7(2-5)4(8)10-3/h2H2,1H3
InChIKeyKCEJGALNQVNYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazol-2(3H)-one, 3-(chloromethyl)-5-methoxy- (CAS 19692-12-7): Core Chemical Identity and Sourcing Baseline


1,3,4-Thiadiazol-2(3H)-one, 3-(chloromethyl)-5-methoxy- (CAS 19692-12-7) is a heterocyclic small molecule (C₄H₅ClN₂O₂S, MW 180.61 g/mol) bearing an N-chloromethyl group at position 3 and a methoxy substituent at position 5 on the 1,3,4-thiadiazol-2(3H)-one core . The compound is structurally characterized by a five-membered pseudo-aromatic ring containing two nitrogen atoms and one sulfur atom, with the chloromethyl group conferring latent alkylating reactivity and the methoxy group providing electronic modulation . It is commercially available as a research chemical and has been cited as a key intermediate in the synthesis of the organophosphate insecticide methidathion, where it serves as the reactive N-chloromethyl electrophile for subsequent thiophosphate installation .

Why 1,3,4-Thiadiazol-2(3H)-one, 3-(chloromethyl)-5-methoxy- Cannot Be Replaced by Generic Thiadiazolone Analogs


The scientific utility of 1,3,4-thiadiazol-2(3H)-one, 3-(chloromethyl)-5-methoxy- derives from the simultaneous presence of an N-chloromethyl electrophilic handle and a 5-methoxy electronic modifier within a single, low-molecular-weight scaffold. Neither the des-chloromethyl analog (5-methoxy-1,3,4-thiadiazol-2(3H)-one, CAS 17605-27-5, MW 132.14) nor the des-methoxy analog (3-(chloromethyl)-1,3,4-thiadiazol-2(3H)-one, CAS 1142178-73-1, MW 150.59) can reproduce this bifunctional reactivity profile [1]. The N-chloromethyl group enables direct nucleophilic displacement (SN2-type) for late-stage diversification—a transformation chemically impossible for the N-unsubstituted parent [2]. Simultaneously, the 5-methoxy substituent modulates ring electronics, lipophilicity (LogP), and metabolic stability in ways that the corresponding 5-trifluoromethyl analog (CAS 88976-73-2) does not, as evidenced by ring-transformation studies showing divergent reactivity of 3-chloromethyl-5-trifluoromethyl-1,3,4-thiadiazolone with nucleophiles [3]. Generic substitution with any single-point analog therefore results in either loss of the electrophilic derivatization site or alteration of the electronic landscape, compromising the compound's intended role as a precision intermediate or chemical probe.

Quantitative Differentiation Evidence: 1,3,4-Thiadiazol-2(3H)-one, 3-(chloromethyl)-5-methoxy- vs. Closest Structural Analogs


N-Chloromethyl Alkylating Reactivity vs. Non-Chloromethyl Parent (5-Methoxy-1,3,4-thiadiazol-2(3H)-one)

The target compound bears an N-chloromethyl group that undergoes nucleophilic displacement under mild conditions, a reactivity absent in the des-chloromethyl analog 5-methoxy-1,3,4-thiadiazol-2(3H)-one (CAS 17605-27-5). This is directly evidenced by the established use of the N-chloromethyl derivative as the penultimate intermediate in methidathion synthesis, where the chloromethyl electrophile reacts with dimethyldithiophosphoric acid to form the final insecticide . In contrast, the N-unsubstituted parent cannot undergo this S-C bond-forming step, rendering it synthetically inert at the N3 position.

Nucleophilic substitution SN2 reactivity Intermediate derivatization Methidathion synthesis

Electronic Modulation: 5-Methoxy vs. 5-Trifluoromethyl in 3-Chloromethyl-1,3,4-thiadiazol-2(3H)-one Series

The target compound incorporates a 5-methoxy group (σₚ = −0.27; electron-donating) rather than the 5-trifluoromethyl group (σₚ = +0.54; strongly electron-withdrawing) found in the comparator 3-(chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (CAS 88976-73-2). This electronic difference has been explicitly noted in comparative product descriptions, where the absence of the CF₃ group is cited as producing 'different chemical properties and reactivity' [1]. Ring-transformation studies on the 5-CF₃ analog demonstrate that the thiadiazolone ring undergoes nucleophile-dependent rearrangement pathways (e.g., to 3-acylated 2,3-dihydro-1,3,4-thiadiazoles), which are driven by the electron-withdrawing character of the CF₃ group [2]. The 5-OCH₃ analog, by contrast, would be expected to exhibit markedly different ring stability and reaction trajectories due to its electron-donating character.

Electronic effects Hammett substituent constants Lipophilicity Reactivity divergence

Regioisomeric Differentiation: N-Chloromethyl (Position 3) vs. C-Chloromethyl (Position 2) in 5-Methoxy-1,3,4-thiadiazole Series

The target compound (N-chloromethyl at position 3, CAS 19692-12-7, MW 180.61) is a regioisomer of 2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole (C-chloromethyl at position 2, CAS 3914-44-1, MW 164.61). The two regioisomers differ fundamentally in the nature of the electrophilic carbon: the N-chloromethyl group is attached to a ring nitrogen (N3) and is part of a urea-like N–CH₂–Cl moiety, while the C-chloromethyl group is attached to a ring carbon (C2) and is a benzylic-type Ar–CH₂–Cl electrophile . This distinction leads to different reactivities: the N-chloromethyl isomer is suited for SN2 displacement with soft nucleophiles (e.g., thiophosphates) to form N–CH₂–Nu products, whereas the C-chloromethyl isomer undergoes typical benzylic substitution to form C–CH₂–Nu products, yielding structurally and functionally distinct downstream products.

Regioisomerism Alkylation site Synthetic utility N- vs. C-electrophile

Comparative Molecular Weight and Heavy Atom Count as Determinants of Synthetic Tractability

With a molecular weight of 180.61 Da and only 4 non-hydrogen atoms (C₄H₅ClN₂O₂S), the target compound is among the smallest bifunctional thiadiazolone building blocks commercially available . This low MW, combined with the presence of two orthogonal reactive handles (N–CH₂Cl electrophile + OCH₃ electronic modulator), positions it favorably as a fragment-sized intermediate compared to larger alternatives such as the methidathion end-product (MW 302.3) [1] or more elaborate 3-(aroylamino)-substituted analogs (typical MW >350) [2]. The low heavy-atom count facilitates rapid analoging via parallel synthesis and simplifies analytical characterization (LC-MS, NMR) relative to higher-MW congeners.

Molecular weight Lead-likeness Fragment-based design Synthetic intermediate efficiency

Optimal Application Scenarios for 1,3,4-Thiadiazol-2(3H)-one, 3-(chloromethyl)-5-methoxy- Based on Quantified Differentiation Evidence


Penultimate Intermediate in Organophosphate Agrochemical Synthesis (e.g., Methidathion Route)

The N-chloromethyl electrophilic handle of the target compound is specifically required for the final S-alkylation step in the industrial synthesis of methidathion, where dimethyldithiophosphoric acid displaces chloride to install the thiophosphate moiety. This synthetic role cannot be fulfilled by the non-chloromethyl parent (5-methoxy-1,3,4-thiadiazol-2(3H)-one) or the C-chloromethyl regioisomer, as demonstrated by the established synthetic pathway . Procurement for this application demands high chemical purity (≥95%) and anhydrous storage conditions to preserve the reactive chloromethyl group.

Diversifiable Fragment for Parallel Library Synthesis in Agrochemical or Medicinal Chemistry Discovery

The combination of low molecular weight (180.61 Da), an electrophilic N-chloromethyl warhead, and a methoxy electronic tuning handle makes this compound an ideal fragment-sized starting point for nucleophile-encoding parallel libraries. Researchers can react the chloromethyl group with diverse N-, O-, or S-nucleophiles under mild SN2 conditions to generate arrays of N3-functionalized thiadiazolones for screening against protoporphyrinogen oxidase (PPO) or other thiadiazole-relevant targets [1]. The methoxy group ensures electronic properties remain distinct from the 5-CF₃ series, providing complementarity to existing fluorinated libraries [2].

Chemical Probe for Studying N-Chloromethyl Reactivity and Ring-Transformation Pathways in 1,3,4-Thiadiazolones

As a representative N-chloromethyl-1,3,4-thiadiazol-2(3H)-one with an electron-donating 5-substituent, this compound serves as a mechanistic probe to compare ring-transformation behavior against the well-characterized 5-trifluoromethyl analog. Literature on the 5-CF₃ series shows nucleophile-dependent ring-transformation pathways; the 5-OCH₃ analog is predicted to exhibit divergent stability and product distributions due to its contrasting electronic character [2]. Such studies are valuable for understanding the scope and limitations of thiadiazolone reactivity in complex synthetic sequences.

Reference Standard for Regioisomeric Purity Assessment in Thiadiazole Intermediate Quality Control

Given the existence of the C-chloromethyl regioisomer (CAS 3914-44-1) and the potential for N- vs. C-alkylation ambiguity during synthesis, the target compound is an essential reference standard for analytical method development. Its distinct chromatographic retention time, NMR chemical shifts (particularly the N–CH₂Cl protons at δ ~5.5–6.0 ppm vs. Ar–CH₂Cl at δ ~4.5–5.0 ppm), and mass spectrum enable unambiguous identification and quantification of regioisomeric purity in reaction monitoring and quality control workflows .

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